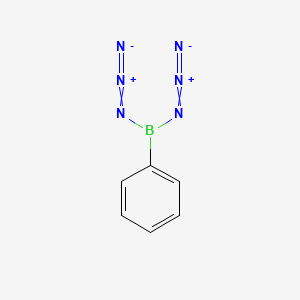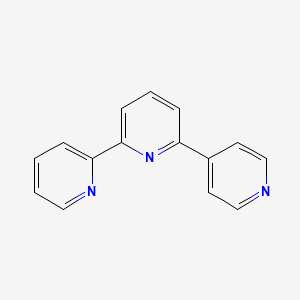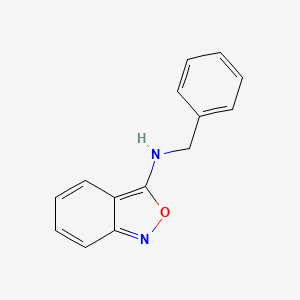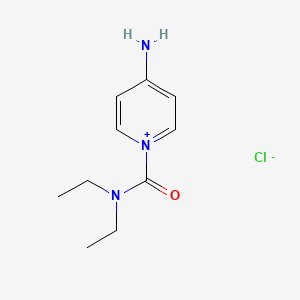![molecular formula C12H17F2O4P B12567336 Phosphonic acid, [difluoro(3-methoxyphenyl)methyl]-, diethyl ester CAS No. 306753-69-5](/img/structure/B12567336.png)
Phosphonic acid, [difluoro(3-methoxyphenyl)methyl]-, diethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonic acid, [difluoro(3-methoxyphenyl)methyl]-, diethyl ester is an organophosphorus compound with the molecular formula C12H17F2O4P. This compound is characterized by the presence of a phosphonic acid group, a difluoromethyl group, and a methoxyphenyl group. It is used in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phosphonic acid, [difluoro(3-methoxyphenyl)methyl]-, diethyl ester can be synthesized through several methods. One common method involves the reaction of difluoromethylphosphonic acid with diethyl ether in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C and a reaction time of several hours .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Phosphonic acid, [difluoro(3-methoxyphenyl)methyl]-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products
The major products formed from these reactions include various phosphonic acid derivatives, methyl-substituted compounds, and substituted phenyl derivatives .
Aplicaciones Científicas De Investigación
Phosphonic acid, [difluoro(3-methoxyphenyl)methyl]-, diethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential as a bioactive molecule, with applications in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate, particularly in the development of antiviral and anticancer drugs.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of phosphonic acid, [difluoro(3-methoxyphenyl)methyl]-, diethyl ester involves its interaction with specific molecular targets. The difluoromethyl group can form strong hydrogen bonds with target molecules, enhancing its binding affinity. The phosphonic acid group can chelate metal ions, making it useful in enzyme inhibition and catalysis .
Comparación Con Compuestos Similares
Similar Compounds
Phosphonic acid, P-[hydroxy(3-methoxyphenyl)methyl]-, diethyl ester: Similar structure but with a hydroxy group instead of a difluoromethyl group.
Difluoro(pyridinyl)methyl]phosphonates: Contains a pyridinyl group instead of a methoxyphenyl group.
Uniqueness
Phosphonic acid, [difluoro(3-methoxyphenyl)methyl]-, diethyl ester is unique due to the presence of both a difluoromethyl group and a methoxyphenyl group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in various applications .
Propiedades
Número CAS |
306753-69-5 |
|---|---|
Fórmula molecular |
C12H17F2O4P |
Peso molecular |
294.23 g/mol |
Nombre IUPAC |
1-[diethoxyphosphoryl(difluoro)methyl]-3-methoxybenzene |
InChI |
InChI=1S/C12H17F2O4P/c1-4-17-19(15,18-5-2)12(13,14)10-7-6-8-11(9-10)16-3/h6-9H,4-5H2,1-3H3 |
Clave InChI |
NTINADPIYUJFHE-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(C(C1=CC(=CC=C1)OC)(F)F)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-Di-tert-butyl-6-[(3,5-dimethylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12567261.png)











![1,4-Dioxaspiro[4.5]deca-6,9-dien-8-one, 2,3-diphenyl-, (2R,3R)-](/img/structure/B12567346.png)
![Tris[3,5-bis(trifluoromethyl)phenyl]borane](/img/structure/B12567349.png)
